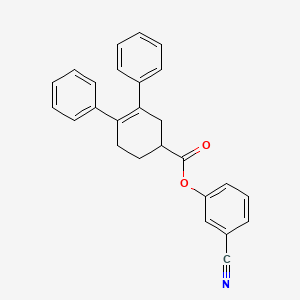![molecular formula C10H18O2 B14512803 7-Methyl-1,5-dioxaspiro[5.5]undecane CAS No. 62715-34-8](/img/structure/B14512803.png)
7-Methyl-1,5-dioxaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1,5-dioxaspiro[55]undecane is a spiro compound characterized by a unique bicyclic structure containing two oxygen atoms and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of diols with ketones under acidic conditions to form spiroketals. One common method is the acid-catalyzed cyclization of 1,7-dioxaspiro[5.5]undecane derivatives . The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding spiroketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert spiroketals to spiroalcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various substituted spiro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include spiroketones, spiroalcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Methyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 7-Methyl-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: A parent compound with similar structural features but lacking the methyl group.
1,3-Dioxane derivatives: Compounds with similar oxygen-containing rings but different ring sizes and substituents.
1,3-Dithiane derivatives: Sulfur-containing analogs with similar spiro structures.
Uniqueness
7-Methyl-1,5-dioxaspiro[5.5]undecane is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its stability under various conditions .
Eigenschaften
CAS-Nummer |
62715-34-8 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
11-methyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C10H18O2/c1-9-5-2-3-6-10(9)11-7-4-8-12-10/h9H,2-8H2,1H3 |
InChI-Schlüssel |
YIVLQOSPIVWTAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC12OCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




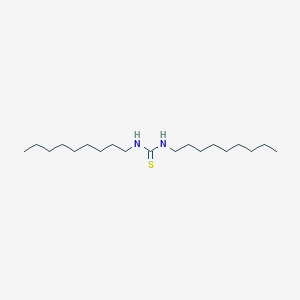
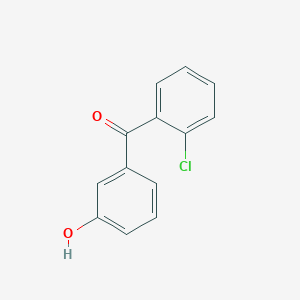

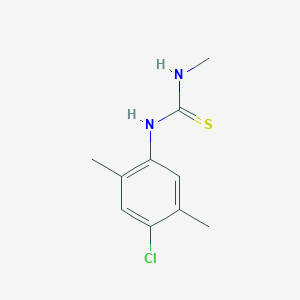
![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)
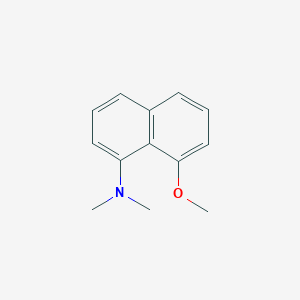

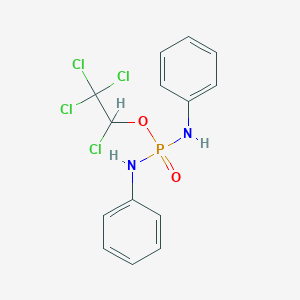
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
![1-[Ethyl(3-methylphenyl)amino]propan-2-ol](/img/structure/B14512781.png)

